molecular formula C18H22N4O3 B2556438 Benzyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate CAS No. 1903779-91-8

Benzyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate

Cat. No.: B2556438
CAS No.: 1903779-91-8
M. Wt: 342.399
InChI Key: UKJDLFZNELLFCL-UHFFFAOYSA-N
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Description

Benzyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring, and a dihydropyrimidinone moiety

Properties

IUPAC Name

benzyl N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-11-16(23)21-17(19-13)22-9-7-15(8-10-22)20-18(24)25-12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJDLFZNELLFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the dihydropyrimidinone moiety. The final step involves the attachment of the benzyl group to the nitrogen atom of the piperidine ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the selection of cost-effective raw materials, the use of robust reaction conditions, and the implementation of purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or alcohols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Benzyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate include other carbamates with piperidine or dihydropyrimidinone moieties. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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